molecular formula C19H20F3N7O3 B1668623 Acetamide, N-(2-amino-2-oxoethyl)-2-methoxy-N-(9-methyl-6-(((4-(trifluoromethyl)phenyl)methyl)amino)-9H-purin-2-yl)- CAS No. 206275-65-2

Acetamide, N-(2-amino-2-oxoethyl)-2-methoxy-N-(9-methyl-6-(((4-(trifluoromethyl)phenyl)methyl)amino)-9H-purin-2-yl)-

Cat. No. B1668623
M. Wt: 451.4 g/mol
InChI Key: YBNROIWEBSZURX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CHIR-21208 is a bio-active chemical.

Scientific Research Applications

Synthesis and Imaging Tracers

  • The acetamide derivative has been utilized in the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives. These compounds are potential PET tracers for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), important in neuroimaging studies. The synthesis involves O-[(11)C]methylation and a simplified solid-phase extraction method, yielding high radiochemical purity and specific activity (Gao, Wang, & Zheng, 2016).

Crystal Structure Analysis

  • In crystallography, 2-acetamido-N-benzyl-2-(methoxyamino)acetamides have been studied for their structural properties. These compounds demonstrate variations in amide group orientations and have been linked to anticonvulsant activities. Stereochemical comparisons with phenytoin, an anticonvulsant drug, highlight molecular features responsible for these activities (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Medicinal Chemistry

  • Alkaloids isolated from the stem tuber of Pinellia pedatisecta, including N-(9-((5-methoxypyridin-2-yl)methyl)-9H-purin-6-yl)acetamide, have shown significant cytotoxicity against human cervical cancer HeLa cells. These findings contribute to the exploration of novel anticancer agents (Du, Ding, Mu, Guan, Cheng, Liu, & Guo, 2018).

PET Imaging Studies

Astrochemistry

  • In astrochemistry, the reaction of hydrogen atoms with acetamide, specifically the H-abstraction from the methyl group, produces 2-amino-2-oxoethyl radical. This reaction is significant in the context of the formation of complex organic molecules (COM) under prebiotic or abiotic conditions, highlighting an often overlooked pathway in astrochemical modeling (Haupa, Ong, & Lee, 2020).

properties

CAS RN

206275-65-2

Product Name

Acetamide, N-(2-amino-2-oxoethyl)-2-methoxy-N-(9-methyl-6-(((4-(trifluoromethyl)phenyl)methyl)amino)-9H-purin-2-yl)-

Molecular Formula

C19H20F3N7O3

Molecular Weight

451.4 g/mol

IUPAC Name

2-[(2-methoxyacetyl)-[9-methyl-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-2-yl]amino]acetamide

InChI

InChI=1S/C19H20F3N7O3/c1-28-10-25-15-16(24-7-11-3-5-12(6-4-11)19(20,21)22)26-18(27-17(15)28)29(8-13(23)30)14(31)9-32-2/h3-6,10H,7-9H2,1-2H3,(H2,23,30)(H,24,26,27)

InChI Key

YBNROIWEBSZURX-UHFFFAOYSA-N

SMILES

CN1C=NC2=C(N=C(N=C21)N(CC(=O)N)C(=O)COC)NCC3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

CN1C=NC2=C(N=C(N=C21)N(CC(=O)N)C(=O)COC)NCC3=CC=C(C=C3)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CHIR-21208;  CHIR 21208;  CHIR21208;  UNII-E4UVE212VL;  E4UVE212VL.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetamide, N-(2-amino-2-oxoethyl)-2-methoxy-N-(9-methyl-6-(((4-(trifluoromethyl)phenyl)methyl)amino)-9H-purin-2-yl)-
Reactant of Route 2
Acetamide, N-(2-amino-2-oxoethyl)-2-methoxy-N-(9-methyl-6-(((4-(trifluoromethyl)phenyl)methyl)amino)-9H-purin-2-yl)-
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Acetamide, N-(2-amino-2-oxoethyl)-2-methoxy-N-(9-methyl-6-(((4-(trifluoromethyl)phenyl)methyl)amino)-9H-purin-2-yl)-
Reactant of Route 4
Acetamide, N-(2-amino-2-oxoethyl)-2-methoxy-N-(9-methyl-6-(((4-(trifluoromethyl)phenyl)methyl)amino)-9H-purin-2-yl)-
Reactant of Route 5
Acetamide, N-(2-amino-2-oxoethyl)-2-methoxy-N-(9-methyl-6-(((4-(trifluoromethyl)phenyl)methyl)amino)-9H-purin-2-yl)-
Reactant of Route 6
Acetamide, N-(2-amino-2-oxoethyl)-2-methoxy-N-(9-methyl-6-(((4-(trifluoromethyl)phenyl)methyl)amino)-9H-purin-2-yl)-

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